molecular formula C13H16BNO3 B7952432 (2-Isopropoxy-4-methylquinolin-6-yl)boronic acid

(2-Isopropoxy-4-methylquinolin-6-yl)boronic acid

Cat. No.: B7952432
M. Wt: 245.08 g/mol
InChI Key: MCEFPTNSWUDBRV-UHFFFAOYSA-N
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Description

(2-Isopropoxy-4-methylquinolin-6-yl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a quinoline ring system, which is further substituted with an isopropoxy group and a methyl group.

Properties

IUPAC Name

(4-methyl-2-propan-2-yloxyquinolin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-8(2)18-13-6-9(3)11-7-10(14(16)17)4-5-12(11)15-13/h4-8,16-17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEFPTNSWUDBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2C)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxy-4-methylquinolin-6-yl)boronic acid typically involves the borylation of the corresponding halogenated quinoline derivative. One common method is the palladium-catalyzed borylation of 2-isopropoxy-4-methylquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxy-4-methylquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

    Alcohols and Phenols: Formed from oxidation reactions.

    Substituted Quinoline Derivatives: Formed from substitution reactions.

Scientific Research Applications

(2-Isopropoxy-4-methylquinolin-6-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Isopropoxy-4-methylquinolin-6-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the transmetalation step.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-4-methylquinolin-6-yl)boronic acid
  • (2-Methylquinolin-6-yl)boronic acid
  • (2-Isopropoxyquinolin-6-yl)boronic acid

Uniqueness

(2-Isopropoxy-4-methylquinolin-6-yl)boronic acid is unique due to the presence of both an isopropoxy group and a methyl group on the quinoline ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these substituents provide a distinct advantage.

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